N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
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Overview
Description
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is a chemical compound with the molecular formula C12H15N3O3S2 and a molecular weight of 313.4 g/mol . This compound is characterized by the presence of a thiadiazole ring, a phenoxypropyl group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves multiple steps. One common synthetic route includes the reaction of 3-phenoxypropylamine with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiadiazole ring. . Industrial production methods may vary, but they typically involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring and methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects .
Comparison with Similar Compounds
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(16,17)15-12-14-13-11(19-12)8-5-9-18-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPNCJWHXGSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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